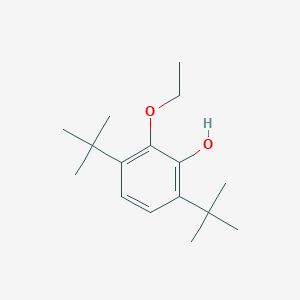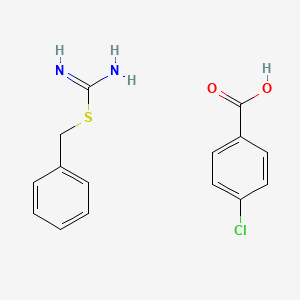
Benzyl carbamimidothioate;4-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl carbamimidothioate; 4-chlorobenzoic acid is a compound that combines the properties of benzyl carbamimidothioate and 4-chlorobenzoic acid Benzyl carbamimidothioate is known for its applications in organic synthesis, while 4-chlorobenzoic acid is a derivative of benzoic acid with a chlorine substituent at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl carbamimidothioate; 4-chlorobenzoic acid can be achieved through a multi-step process. One common method involves the reaction of benzyl isothiocyanate with 4-chlorobenzoic acid in the presence of a base such as potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzyl carbamimidothioate; 4-chlorobenzoic acid can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl carbamimidothioate; 4-chlorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzyl carbamimidothioate; 4-chlorobenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the substituents. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Benzyl isothiocyanate: Shares the benzyl group and isothiocyanate functionality.
4-Chlorobenzoic acid: Shares the benzoic acid core with a chlorine substituent.
Benzyl carbamate: Similar structure but with a carbamate group instead of carbamimidothioate.
Uniqueness: Benzyl carbamimidothioate; 4-chlorobenzoic acid is unique due to the combination of the carbamimidothioate group and the 4-chlorobenzoic acid moiety
Propriétés
Numéro CAS |
64580-72-9 |
|---|---|
Formule moléculaire |
C15H15ClN2O2S |
Poids moléculaire |
322.8 g/mol |
Nom IUPAC |
benzyl carbamimidothioate;4-chlorobenzoic acid |
InChI |
InChI=1S/C8H10N2S.C7H5ClO2/c9-8(10)11-6-7-4-2-1-3-5-7;8-6-3-1-5(2-4-6)7(9)10/h1-5H,6H2,(H3,9,10);1-4H,(H,9,10) |
Clé InChI |
XWABVGWOFODCRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC(=N)N.C1=CC(=CC=C1C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14494710.png)
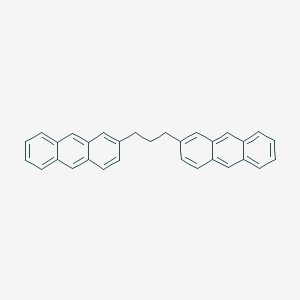
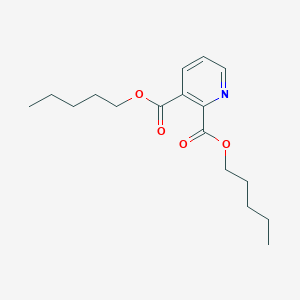



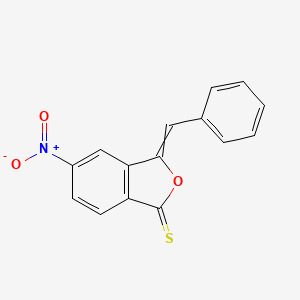
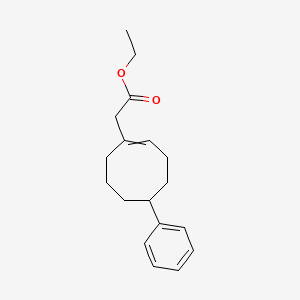

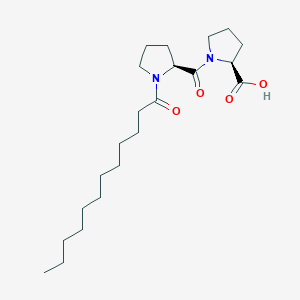
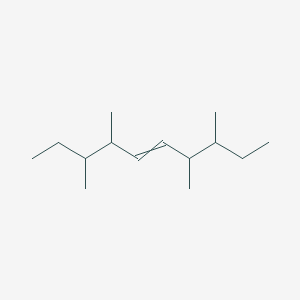
![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
